5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-1-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHSSIQEGMRVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of azido-benzene with ethyl acetyl-acetate. This reaction proceeds through a series of steps, including cycloaddition and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol and catalysts such as concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (from oxidation) and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-methanol (from reduction) .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde serves as a versatile building block. It is utilized in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. The compound's unique substitution pattern allows for distinct reactivity compared to similar compounds .
Biology
The biological activities of this compound are noteworthy:
- Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Studies indicate that it can inhibit the proliferation of cancer cells .
Table 1 summarizes the biological activities observed in various studies:
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits growth in breast cancer cell lines | |
| Antiviral | Potential activity against viral infections |
Medicine
In medicinal chemistry, the compound is explored for drug development due to its ability to interact with multiple biological targets. It shows promise in treating conditions such as inflammation and infections. The mechanism often involves enzyme inhibition, particularly targeting carbonic anhydrase .
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound revealed significant anticancer activity against several cancer cell lines. The results indicated that modifications to the triazole ring could enhance potency and selectivity .
Industry
In industrial applications, this compound is being investigated for its potential in developing new materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism by which 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions . The compound can also undergo excited-state proton transfer, leading to changes in its electronic properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
*Molecular weight varies with aryl substituent.
Key Trends and Insights
Impact of Substituents: Electron-withdrawing groups (e.g., fluorine in 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) enhance electrophilicity at the aldehyde group, improving reactivity in condensation reactions . Bulky substituents (e.g., phenoxyethyl in compound 10) increase lipophilicity, enhancing antimicrobial efficacy by improving membrane penetration .
Core Heterocycle Differences :
- Triazoles (e.g., target compound) exhibit greater hydrogen-bonding capacity due to three nitrogen atoms, improving solubility and target binding compared to pyrazoles or pyrazolines .
- Pyrazolines (e.g., compound 1 ) have reduced ring strain, favoring crystallinity but limiting reactivity .
Synthetic Efficiency :
- Catalyst-free reactions (e.g., synthesis of compound 10 ) offer greener and more scalable routes compared to traditional cycloadditions requiring metal catalysts .
Biological Performance :
- Triazole derivatives consistently outperform pyrazole/pyrazoline analogues in antimicrobial assays, likely due to enhanced interactions with bacterial enzymes .
Biological Activity
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 134926-73-1) is a heterocyclic compound belonging to the triazole class, which is characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitrogen atoms in the triazole ring play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of biochemical pathways. Notably, triazole derivatives have been shown to inhibit carbonic anhydrase II, a key enzyme in various physiological processes.
Key Biological Activities
The compound exhibits a range of biological activities:
- Antiviral : Potential against viral infections.
- Anticancer : Inhibits cancer cell proliferation and induces apoptosis.
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Reduces inflammation markers in vitro.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 2.43 - 7.84 | Induces apoptosis via caspase activation |
| HepG2 (liver) | 4.98 - 14.65 | Microtubule destabilization |
In vitro studies indicated that the compound could cause significant morphological changes in cancer cells at concentrations as low as 1 μM and enhance caspase activity at higher concentrations .
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties. It was tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Cancer Therapy : A study focused on the effects of this compound on MDA-MB-231 breast cancer cells showed that it could effectively arrest the cell cycle at the G2/M phase and induce apoptosis through caspase pathways .
- Antimicrobial Screening : In another study assessing its antimicrobial efficacy, the compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum activity.
Q & A
Q. What are the established synthetic routes for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde?
- Methodological Answer: The compound can be synthesized via:
- Vilsmeier-Haack Reaction: Cyclization of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group .
- Nucleophilic Substitution: Reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃) .
- Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position .
Q. How is the compound characterized after synthesis?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: To confirm the aldehyde proton (δ 9.8–10.2 ppm) and triazole/phenyl substituents .
- X-ray Crystallography: Resolves spatial arrangements, e.g., dihedral angles between the triazole and phenyl rings .
- Mass Spectrometry: Validates molecular weight (187.20 g/mol) .
Q. What are the primary research applications of this compound?
- Methodological Answer:
- Medicinal Chemistry: Serves as a scaffold for antimicrobial, anticancer, or enzyme-inhibiting derivatives due to the triazole’s bioisosteric properties .
- Material Science: Functionalization via aldehyde group enables coordination with metal ions for catalytic applications .
Advanced Research Questions
Q. How can synthetic protocols be optimized for higher yields or purity?
- Methodological Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics in Vilsmeier-Haack reactions .
- Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the aldehyde derivative .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Purity Validation: Ensure >95% purity via HPLC to eliminate confounding effects from impurities .
- Structural Analogs: Test derivatives (e.g., 5-trifluoromethyl or 4-fluorophenyl variants) to isolate substituent-specific activity .
- Dose-Response Studies: Establish EC₅₀ values to compare potency across studies .
Q. How to design derivatives for improved biological activity?
- Methodological Answer:
- Substituent Effects:
| Substituent (Position) | Observed Activity Trend | Reference |
|---|---|---|
| Methyl (5-position) | Enhanced lipophilicity | |
| Fluoro (Phenyl ring) | Increased metabolic stability |
- Hybrid Molecules: Conjugate with thiadiazole or pyrazole moieties to target multiple pathways .
Q. What computational methods elucidate its interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Simulate binding to cytochrome P450 enzymes or kinases using AutoDock Vina .
- DFT Calculations: Predict electron distribution at the aldehyde group to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
